![molecular formula C14H6F3N3O B14185279 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile CAS No. 833457-64-0](/img/structure/B14185279.png)
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group and two cyano groups at the 2 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde and 2,4-dicyanopyridine.
Condensation Reaction: The aldehyde group of 3-(trifluoromethoxy)benzaldehyde reacts with the cyano groups of 2,4-dicyanopyridine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,4-diaminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
2,6-Pyridinedicarbonitrile: A structurally related compound with similar reactivity but lacking the trifluoromethoxy group.
3-(Trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxyphenyl moiety but differs in the rest of the structure.
Uniqueness: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile is unique due to the presence of both the trifluoromethoxy group and the dicyano-substituted pyridine ring, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
833457-64-0 |
|---|---|
Fórmula molecular |
C14H6F3N3O |
Peso molecular |
289.21 g/mol |
Nombre IUPAC |
6-[3-(trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C14H6F3N3O/c15-14(16,17)21-12-3-1-2-10(6-12)13-5-9(7-18)4-11(8-19)20-13/h1-6H |
Clave InChI |
WOPFJFWETRABSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)
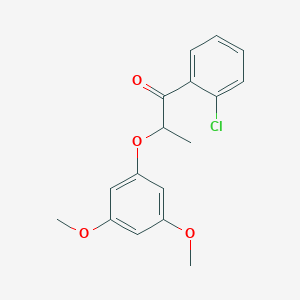
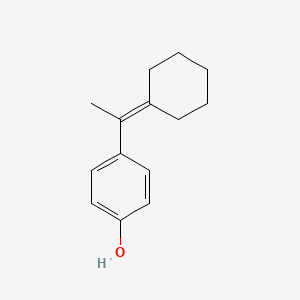
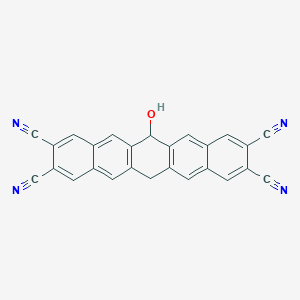

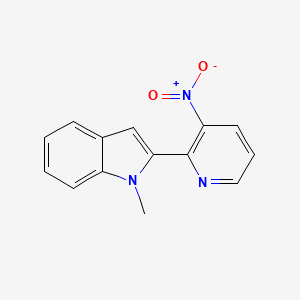
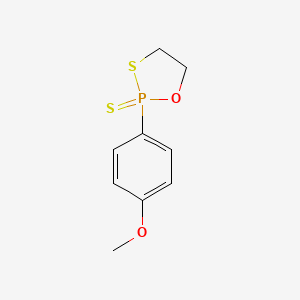

![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
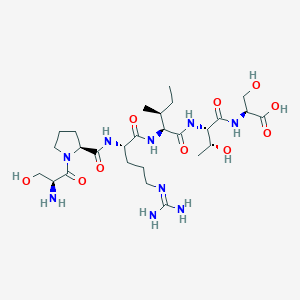
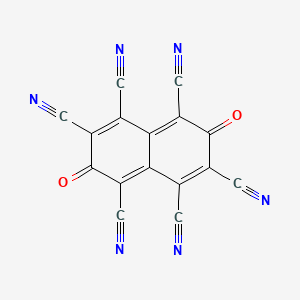
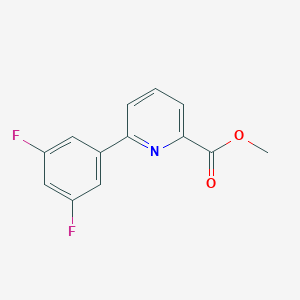
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
